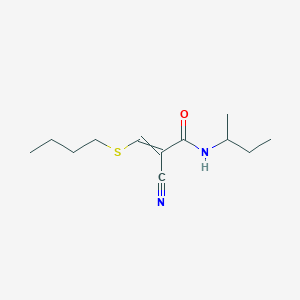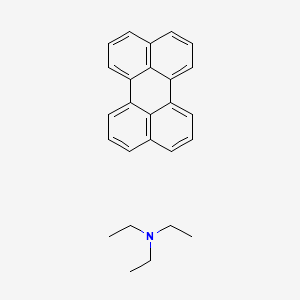![molecular formula C23H38O8 B14360603 17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL CAS No. 90213-18-6](/img/structure/B14360603.png)
17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL: is a synthetic organic compound characterized by its complex structure, which includes multiple ether linkages and a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the etherification of 4-(Cyclopentyloxy)phenol with a suitable polyether chain precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like column chromatography or recrystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the ether linkages.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like amines or thiols replace the cyclopentyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with the desired nucleophile.
Major Products Formed
Oxidation: Quinones and related oxidized derivatives.
Reduction: Alcohols and reduced ether derivatives.
Substitution: Phenolic derivatives with various substituents.
Applications De Recherche Scientifique
17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, including polymers and surfactants, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple ether linkages and phenoxy group allow it to form hydrogen bonds and hydrophobic interactions with target molecules, potentially altering their activity or stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene glycol derivatives: Similar in having multiple ether linkages.
Phenoxyethanol: Shares the phenoxy group but lacks the extended ether chain.
Cyclopentyl ethers: Contain the cyclopentyloxy group but differ in overall structure.
Uniqueness
17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL is unique due to its combination of a cyclopentyloxy group, a phenoxy group, and a long polyether chain. This unique structure imparts specific chemical properties, such as solubility in both polar and non-polar solvents, and the ability to form stable complexes with various molecules, making it valuable in diverse applications.
Propriétés
Numéro CAS |
90213-18-6 |
|---|---|
Formule moléculaire |
C23H38O8 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-(4-cyclopentyloxyphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H38O8/c24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-30-21-5-7-23(8-6-21)31-22-3-1-2-4-22/h5-8,22,24H,1-4,9-20H2 |
Clé InChI |
GBMURVVKCNVTJB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)OC2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



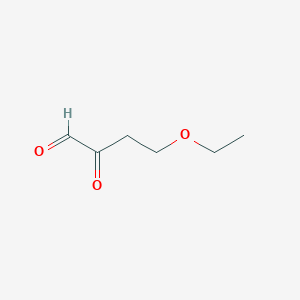
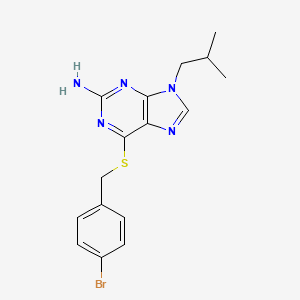
![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)

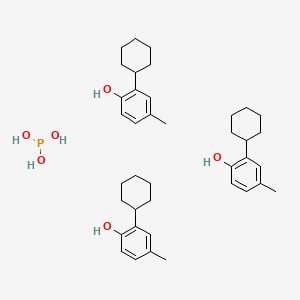
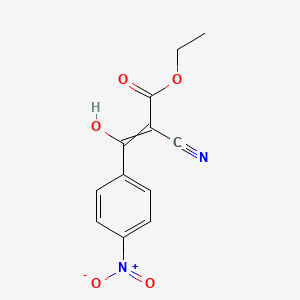

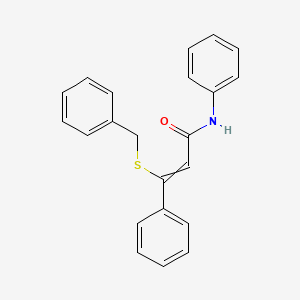
![[Chloro(cyclohexylidene)methyl]benzene](/img/structure/B14360586.png)
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)

